molecular formula C13H11N3O2 B1425535 (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime CAS No. 929973-99-9

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime

Cat. No.: B1425535
CAS No.: 929973-99-9
M. Wt: 241.24 g/mol
InChI Key: FHEQCGZTZCRMLB-UHFFFAOYSA-N
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Description

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is an organic compound that features a benzimidazole ring and a furan ring connected by an ethanone oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent.

    Formation of the ethanone oxime group: The final step involves the reaction of the intermediate with hydroxylamine to form the oxime group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole and furan derivatives.

Scientific Research Applications

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-thienyl)ethanone oxime: Similar structure but with a thiophene ring instead of a furan ring.

    (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-pyridyl)ethanone oxime: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is unique due to the presence of both the benzimidazole and furan rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEQCGZTZCRMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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